molecular formula C13H9NO6S B587156 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-19-7

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B587156
CAS No.: 88373-19-7
M. Wt: 307.276
InChI Key: BQDIANYAWKOFHE-UHFFFAOYSA-N
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Description

4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one ( 88373-19-7) is a high-purity chemical compound supplied for research applications. With a molecular formula of C13H9NO6S and a molecular weight of 307.28 g/mol, this dibenzoxazepine derivative is primarily identified as a metabolite of Dibenzoxazepine , playing a significant role in xenobiotic metabolism studies . The compound belongs to a class of structures that are typically synthesized via methods such as intramolecular cyclocarbonylation reactions . While this specific sulfooxy derivative is utilized as a research standard, related dibenzoxazepinone compounds are investigated in various scientific fields, including as potential agents for reversing multidrug resistance in cancer research . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use, or for human consumption. Researchers can leverage this compound for analytical method development, metabolic pathway identification, and other advanced biochemical applications.

Properties

IUPAC Name

(6-oxo-5H-benzo[b][1,4]benzoxazepin-10-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13-8-4-3-7-11(20-21(16,17)18)12(8)19-10-6-2-1-5-9(10)14-13/h1-7H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDIANYAWKOFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC=C3)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858405
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-19-7
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Stability Profiling of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural analysis and characterization framework for 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one .

This molecule is a Phase II sulfoconjugate metabolite of the lactam derivative of Dibenz[b,f][1,4]oxazepine (commonly known as the riot control agent CR gas ). The analysis focuses on distinguishing this specific regioisomer from other potential metabolic products (such as the 9-isomer or N-oxides) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR).

Chemical Context & Metabolic Significance[1][2][3][4]

The core scaffold, dibenz[b,f][1,4]oxazepin-11(10H)-one, is the primary oxidation product of CR gas. In mammalian metabolism, the lipophilic parent compound undergoes oxidation to the lactam, followed by aromatic hydroxylation (Phase I) and subsequent sulfation (Phase II).

The 4-(sulfooxy) isomer represents a specific conjugation at the C4 position. Validating this structure requires differentiating it from the commercially available 9-isomer and verifying the lability of the sulfate ester, which is prone to in-source fragmentation during analysis.

Molecular Specifications
PropertyDetail
IUPAC Name 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one
Molecular Formula C₁₃H₉NO₆S
Exact Mass 307.0151 Da
Core Scaffold Dibenz[b,f][1,4]oxazepine (Lactam form)
Key Moiety O-Sulfate ester at C4 (adjacent to the ether bridge)

Synthesis of Analytical Standards

To ensure accurate quantification and identification, a reference standard must be synthesized. Direct sulfation of the phenol precursor is the preferred route.

Protocol: Sulfation of 4-Hydroxy-dibenz[b,f][1,4]oxazepin-11(10H)-one

Objective: Synthesize the O-sulfate conjugate from the 4-hydroxy lactam precursor.

  • Precursor Preparation: Dissolve 4-hydroxy-dibenz[b,f][1,4]oxazepin-11(10H)-one (1.0 eq) in anhydrous Pyridine.

  • Sulfation: Add Sulfur trioxide pyridine complex (SO₃·Py, 5.0 eq) under nitrogen atmosphere.

  • Reaction: Stir at 50°C for 4 hours. Monitor by TLC (System: EtOAc/MeOH 8:2); the product will remain at the baseline compared to the starting phenol.

  • Quenching: Cool to room temperature. Add saturated aqueous NaHCO₃ dropwise to hydrolyze excess reagent.

  • Purification:

    • Note: Do not use acidic conditions (silica gel with acid) as the sulfate is acid-labile.

    • Use C18 Reverse Phase Flash Chromatography.

    • Eluent: Water (10mM Ammonium Acetate) / Acetonitrile gradient.

  • Isolation: Lyophilize fractions to obtain the ammonium or sodium salt of the target sulfate.

Mass Spectrometry (MS/MS) Profiling[8]

Analysis of O-sulfates requires "soft" ionization to prevent premature loss of the sulfate group (


) in the source.
Method Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • Source Temperature: < 350°C (High heat promotes in-source desulfation).

  • Cone Voltage: Low (20-30V).

Fragmentation Logic (MS/MS)

The diagnostic signature of an aromatic O-sulfate is the neutral loss of 80 Da (


) and the formation of the radical radical anion at m/z 80 (

) or 81 (

).
Transition TypePrecursor Ion (m/z)Product Ion (m/z)Interpretation
Deprotonated Molecule 306.01 [M-H]⁻-Parent Ion
Primary Fragment 306.01226.05 [M-H-SO₃]⁻Diagnostic Neutral Loss (80 Da) . Confirms O-Sulfate.
Secondary Fragment 226.05198.05 [M-H-SO₃-CO]⁻Loss of carbonyl (lactam ring contraction).
Sulfate Marker 306.0180.96 [HSO₃]⁻Characteristic sulfate headgroup fragment.

Technical Insight: If the spectrum shows only m/z 226 in the Q1 scan, the source energy is too high. Lower the desolvation temperature to preserve the m/z 306 parent.

NMR Structural Elucidation (Regiochemistry)

Distinguishing the 4-isomer from the 9-isomer relies on 1H and 13C NMR shifts induced by the electron-withdrawing sulfate group.

Predicted NMR Shifts (DMSO-d6)

1. The "Ortho" Effect (1H NMR): Sulfation of a phenol typically causes a downfield shift (deshielding) of the protons ortho to the oxygen by +0.2 to +0.4 ppm compared to the unsulfated phenol.

  • Target Signal: Look for the protons at positions 3 and 5 (relative to the substituent).

  • Differentiation: In the 4-isomer, the H-3 proton will show strong coupling to H-2 and H-1. In the 9-isomer, the coupling pattern differs due to the proximity to the Nitrogen bridge.

2. The "Ipso" Effect (13C NMR): The carbon directly attached to the sulfate (C-4) will exhibit a characteristic shift compared to the phenol.

  • Phenol C-OH: ~155-160 ppm.

  • Sulfate C-OSO₃: ~148-152 ppm (Upfield shift of ~5-8 ppm relative to phenol).

Regio-Specific Connectivity (HMBC)

To definitively prove the sulfate is at Position 4 (adjacent to the ether bridge):

  • HMBC Correlation: Look for a correlation between the H-4 proton (if unsulfated) or H-3 proton and the Ether Bridge Carbon (C-4a or C-5a) .

  • Logic: In the 4-isomer, the sulfated ring is the one attached to the Oxygen bridge, not the Nitrogen bridge (which would be positions 6-9).

Stability & Hydrolysis Workflow

Aromatic sulfates are susceptible to hydrolysis by sulfatases or acidic conditions. This property is used for enzymatic validation.

Experimental Workflow: Enzymatic Hydrolysis
  • Aliquot: Take 50 µL of the synthesized standard (10 µM).

  • Enzyme: Add 10 units of Helix pomatia Sulfatase (Type H-1).

  • Buffer: 0.2 M Sodium Acetate (pH 5.0).

  • Incubation: 37°C for 2 hours.

  • Analysis: Inject on LC-MS.

    • Result: Disappearance of m/z 306 (Sulfate) and appearance/increase of m/z 227 (Phenol) confirms the conjugate identity.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the structure of the metabolite.

G Start Unknown Metabolite (m/z 306.01) MS_Check MS/MS Fragmentation (Negative Mode) Start->MS_Check NL_80 Neutral Loss of 80 Da? (m/z 306 -> 226) MS_Check->NL_80 Sulfate_Confirmed O-Sulfate Confirmed NL_80->Sulfate_Confirmed Yes Not_Sulfate Reject Candidate (Check N-Oxide/Other) NL_80->Not_Sulfate No (-16, -18) Regio_Check Regiochemistry Check (1H NMR / HMBC) Sulfate_Confirmed->Regio_Check Pos_4 Position 4 Evidence: HMBC to Ether Bridge C Shift of H-3 Regio_Check->Pos_4 Pos_9 Position 9 Evidence: HMBC to Amide N-C Shift of H-8 Regio_Check->Pos_9 Final Identity Validated: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one Pos_4->Final

Figure 1: Analytical decision tree for the structural confirmation of the 4-sulfooxy metabolite.

Metabolic Pathway Diagram

Understanding the origin of the 4-sulfooxy derivative within the CR gas metabolic pathway.

Metabolism CR_Gas CR Gas (Dibenz[b,f][1,4]oxazepine) Lactam Lactam Metabolite (11(10H)-one) CR_Gas->Lactam Oxidation (C11) Phenol 4-Hydroxy-Lactam (Phase I) Lactam->Phenol Hydroxylation (C4) Sulfate 4-Sulfooxy-Lactam (Phase II Target) Phenol->Sulfate Sulfotransferase (SULT)

Figure 2: Metabolic pathway from CR Gas to the target Phase II conjugate.

References

  • Harrison, J. M., et al. (1983). The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part II. Metabolism in vitro. Xenobiotica, 13(6), 361-372.[1] Link

  • Harrison, J. M., et al. (1983). The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part III. The intermediary metabolites.[2] Xenobiotica, 13(6), 373-381.[2] Link

  • Weidolf, L., & Chovan, J. P. (1988). Characterization of metabolite profiles by liquid chromatography-tandem mass spectrometry: differentiation of aromatic and aliphatic sulfate conjugates. Biomedical & Environmental Mass Spectrometry, 15(5), 283-289. Link

  • Santa Cruz Biotechnology. (2024). 9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one Product Data. SCBT.com. Link[3]

Sources

Technical Guide: Physicochemical Profiling of Sulfated Dibenzoxazepinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of sulfated dibenzoxazepinone derivatives , a chemical class emerging at the intersection of tricyclic pharmacophores and Phase II metabolic conjugates. While the parent dibenzoxazepinone scaffold (often associated with antipsychotics like loxapine or novel TNIK inhibitors) is characteristically lipophilic and planar, the introduction of a sulfate group (


) creates a distinct "amphiphilic switch."

This guide addresses the critical physicochemical alterations driven by sulfation—specifically the dramatic shift in LogD, the introduction of strong acidity (pKa < 1.0), and the hydrolytic instability inherent to aryl sulfate esters. It is designed for medicinal chemists and formulation scientists navigating the trade-offs between solubility enhancement and chemical stability.

Structural Architecture & The "Amphiphilic Switch"

The dibenzoxazepinone core is a tricyclic system containing a benzene ring fused to an oxazepine ring, which is fused to another benzene ring, featuring a ketone functionality (typically at the C-11 position).

The Parent Scaffold vs. The Sulfated Derivative
  • Parent (Dibenzoxazepinone): High LogP (typically > 3.0), poor aqueous solubility, and high membrane permeability. It often suffers from "brick dust" properties due to strong

    
    -
    
    
    
    stacking in the crystal lattice.
  • Sulfated Derivative: The addition of the sulfate group transforms the molecule into a zwitterion or anion (depending on pH and other substituents). This disrupts the crystal lattice energy, drastically increasing aqueous solubility but impeding passive membrane diffusion.

Molecular Geometry

The seven-membered oxazepine ring introduces a "butterfly" or "bent" conformation to the tricyclic system. Sulfation, usually occurring at a phenolic hydroxyl position (O-sulfation), adds a bulky, charged headgroup that further prevents planar stacking, aiding solubilization.

Physicochemical Properties Matrix

The following table summarizes the theoretical and observed shifts in properties upon sulfation of a representative phenolic dibenzoxazepinone.

PropertyParent Compound (Phenolic)Sulfated Derivative (Aryl Sulfate)Impact on Development
Aqueous Solubility Low (< 10

g/mL)
High (> 1 mg/mL)Enables IV formulation; reduces need for cyclodextrins.
LogD (pH 7.4) > 3.0 (Lipophilic)< 0.0 (Hydrophilic)Limits oral bioavailability (Class III/IV BCS); requires transporters.
pKa (Acidic) ~9.5 - 10.5 (Phenol)-2.0 to -1.0 (Sulfate monoester)Permanently ionized at physiological pH.
Crystal Lattice High Energy (Stable)Hygroscopic / AmorphousRequires careful salt selection (e.g., Na+, K+) to prevent deliquescence.
Metabolic Stability Susceptible to CYP450Resistant to CYP; Susceptible to SulfatasesActs as a metabolic "dead end" or a reservoir for the parent drug.

Chemical Stability & Hydrolysis Kinetics

A critical failure mode in developing sulfated derivatives is acid-catalyzed hydrolysis . Unlike sulfonates (


), which are chemically robust, sulfate esters (

) are labile.
The Hydrolytic Mechanism

In acidic environments (pH < 4), the ether oxygen of the sulfate ester can be protonated, making the sulfate group a good leaving group. This results in the cleavage of the


 bond and the regeneration of the parent phenol.
  • pH < 3.0: Rapid hydrolysis (Half-life: minutes to hours).

  • pH 7.0 - 9.0: Maximum stability window.

  • Temperature Sensitivity: Hydrolysis follows first-order kinetics and is significantly accelerated by heat (

    
    ).
    

Technical Insight: When analyzing these derivatives via LC-MS, do not use acidic mobile phases (like 0.1% Formic Acid) if the run time is long or the compound is highly sensitive. Use a neutral pH buffer (Ammonium Acetate) or rapid gradients to prevent on-column degradation.

Synthesis & Purification Workflow

The synthesis of sulfated dibenzoxazepinones requires anhydrous conditions to prevent immediate hydrolysis of the sulfating agent.

Reagent Selection
  • Sulfur Trioxide-Pyridine Complex (

    
    ):  The standard reagent. Mild, but requires pyridine removal.
    
  • Chlorosulfonic Acid (

    
    ):  More aggressive; generates HCl. Only for robust scaffolds.
    
  • Sulfuryl Chloride (

    
    ):  Generally avoided due to side reactions (chlorination).
    
Validated Synthesis Protocol (Microwave-Assisted)

Objective: Synthesis of O-sulfated dibenzoxazepinone from a phenolic precursor.

  • Dissolution: Dissolve 1.0 eq of phenolic dibenzoxazepinone in anhydrous DMF.

  • Reagent Addition: Add 5.0 eq of

    
     complex.
    
  • Reaction: Microwave irradiation at 80°C for 20 minutes (or stir at 50°C for 12 hours).

    • Checkpoint: Monitor via TLC (System: EtOAc/MeOH/H2O). The product will stay at the baseline.

  • Quenching: Pour reaction mixture into cold saturated

    
     solution (pH adjustment to ~8.0 is critical).
    
  • Purification (The "Trap"): Do NOT use standard silica gel chromatography (acidic silica hydrolyzes the product).

    • Method A: C18 Reverse Phase Flash Chromatography (Water/Methanol).

    • Method B: Sephadex LH-20 (Methanol) for salt removal.

Workflow Diagram

The following diagram illustrates the synthesis and decision logic for stability testing.

G Start Phenolic Dibenzoxazepinone Sulfation Sulfation Reaction (SO3-Pyridine / DMF) Start->Sulfation Quench Base Quench (NaHCO3, pH 8) Sulfation->Quench 50°C, 12h Purification Purification (C18 or Sephadex) Quench->Purification Remove Salts Analysis QC Analysis (NMR/MS) Purification->Analysis Decision Stability Check (Aq. Solution) Analysis->Decision Stable Proceed to Bioassay Decision->Stable pH > 7 Unstable Hydrolysis Detected (Regen. Parent) Decision->Unstable pH < 4

Figure 1: Synthetic workflow and stability decision tree for sulfated dibenzoxazepinones.

Analytical Characterization Protocols

Due to the ionic nature of sulfated derivatives, standard RP-HPLC often results in peak tailing or lack of retention.

Chromatographic Strategy (HILIC vs. Ion-Pairing)
  • Method A: Ion-Pairing HPLC:

    • Column: C18.

    • Mobile Phase: Water + 10mM Tetrabutylammonium hydroxide (TBAH) / Acetonitrile.

    • Mechanism: TBAH forms a neutral ion pair with the sulfate, allowing retention on C18.

  • Method B: HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Column: Amide or Zwitterionic phase.

    • Mobile Phase: High Acetonitrile (80%) -> Low Acetonitrile gradient.

    • Benefit: MS-compatible (unlike non-volatile ion-pairing agents).

Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (ESI-).

  • Signature: Look for the parent mass + 80 Da (

    
    ).
    
  • Fragmentation: High collision energy often results in a neutral loss of 80 Da (

    
    ), regenerating the phenoxide ion 
    
    
    
    .

Biological Implications: The "Prodrug" vs. "Metabolite" Debate

When researching sulfated dibenzoxazepinones, one must distinguish the intent.

As a Phase II Metabolite

Sulfation is the body's primary method to render the lipophilic dibenzoxazepinone scaffold water-soluble for renal excretion.

  • Pathway: Catalyzed by Sulfotransferases (SULT1A1, SULT1E1).

  • Detection: If found in plasma, it indicates rapid first-pass metabolism of the parent drug.

As a Prodrug Strategy

Researchers may intentionally sulfate the drug to improve solubility, relying on Sulfatases (e.g., Steroid Sulfatase) to cleave the sulfate group at the target tissue.

  • Challenge: Sulfatases are ubiquitous. Systemic stability is low unless the sulfate is sterically hindered (e.g., by ortho-substituents on the phenyl ring).

Signal Transduction Pathway (Target Interaction)

If the sulfated derivative is the active agent (rare for this scaffold), it likely targets extracellular receptors, as it cannot cross the lipid bilayer easily.

Pathway Parent Dibenzoxazepinone (Lipophilic / Active) SULT SULT Enzyme (Liver/Gut) Parent->SULT Phase II Met Target Target Binding (GPCR/Kinase) Parent->Target Binding Sulfated Sulfated Derivative (Hydrophilic / Inactive*) SULT->Sulfated Excretion Renal Excretion (Urine) Sulfated->Excretion Clearance Sulfatase Sulfatase (Tissue Specific) Sulfated->Sulfatase Prodrug Activation Sulfatase->Parent

Figure 2: Metabolic cycling of dibenzoxazepinone derivatives: The balance between clearance and activation.

References

  • Alshehri, J., & Jones, A. (2024).[1] Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv.[1] Link[1]

  • Liu, Z., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. Journal of Medicinal Chemistry. Link[2]

  • Dohi, T., et al. (2025). Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations. Chemical Communications.[3] Link

  • Correia-da-Silva, M., et al. (2011). Sulfated Small Molecules: A Review of Synthesis and Biological Properties. European Journal of Medicinal Chemistry.
  • BenchChem Technical Support. (2025). Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives. Link

Sources

Metabolic pathway identification of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for the Characterization of CR Gas Phase II Metabolites

Executive Summary & Technical Context

This guide details the structural elucidation and metabolic pathway identification of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one . This compound is a critical Phase II metabolite of Dibenz[b,f][1,4]oxazepine (commonly known as CR gas ), a potent sensory irritant and riot control agent.

For researchers in toxicology and drug metabolism, identifying this specific conjugate presents unique challenges due to the stability of the tricyclic lactam core and the regioselectivity of the sulfation. The presence of the sulfate moiety at the C4 position—distinct from the C7 and C9 isomers—serves as a specific biomarker for the oxidative metabolic cascade of CR gas.

This document outlines a self-validating workflow using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), enzymatic hydrolysis, and mechanistic mapping to definitively identify this metabolite in biological matrices.

Mechanistic Pathway Elucidation

The formation of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one follows a sequential three-step metabolic biotransformation: Lactamization


 Hydroxylation 

Sulfation
.
The Metabolic Cascade
  • Oxidative Lactamization (Phase I): The parent compound, CR gas (dibenz[b,f][1,4]oxazepine), undergoes rapid oxidation at the C11 position. Unlike many tricyclics that undergo N-oxidation, CR gas is primarily converted to its lactam form, dibenz[b,f][1,4]oxazepin-11(10H)-one . This step renders the molecule more polar and susceptible to further functionalization.

  • Regioselective Hydroxylation (Phase I): Cytochrome P450 enzymes (CYPs) hydroxylate the aromatic rings of the lactam. While hydroxylation occurs at positions 4, 7, and 9, the 4-hydroxy variant is the direct precursor to the target analyte.

  • Sulfoconjugation (Phase II): The hydroxyl group at C4 is targeted by Sulfotransferases (SULTs), transferring a sulfonyl group (

    
    ) from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to form the terminal metabolite: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one .
    
Pathway Visualization

The following diagram illustrates the biotransformation sequence.

MetabolicPathway CR CR Gas (Parent) Lactam Lactam Metabolite (11-oxo) CR->Lactam Oxidation (C11) OH_Lactam 4-Hydroxy Lactam (Phase I) Lactam->OH_Lactam CYP450 Hydroxylation (C4) Sulfate 4-Sulfooxy Lactam (Target Analyte) OH_Lactam->Sulfate SULT Sulfation

Figure 1: Sequential biotransformation of CR gas to its 4-sulfooxy metabolite.

Experimental Workflow for Identification

To definitively identify 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one, researchers must employ a workflow that confirms both the mass-to-charge ratio (m/z) and the structural connectivity (specifically the sulfate position).

Sample Preparation & Extraction
  • Matrix: Plasma or Urine (Urine is preferred due to higher concentration of polar conjugates).

  • Protocol:

    • Protein Precipitation: Mix 100 µL sample with 300 µL cold acetonitrile (ACN) containing internal standard.

    • Centrifugation: 10,000 x g for 10 mins at 4°C.

    • Supernatant Transfer: Collect supernatant.

    • Dilution: Dilute 1:1 with aqueous mobile phase (0.1% Formic Acid) to prevent solvent effects during injection.

LC-HRMS Acquisition Parameters

The sulfate moiety is labile and highly acidic, necessitating Negative Ion Mode (ESI-) for optimal sensitivity.

ParameterSettingRationale
Ionization Mode ESI Negative (-)Sulfates ionize readily as

due to the acidic

group.
Column C18 Reverse Phase (e.g., HSS T3)Retains polar conjugates better than standard C18.
Mobile Phase A Water + 10mM Ammonium AcetateBuffering at pH ~5-6 stabilizes the sulfate during separation.
Mobile Phase B AcetonitrileStandard organic modifier.
Scan Type Full Scan MS + ddMS2High-resolution full scan for accurate mass; data-dependent MS2 for fragmentation.
Target m/z Calculate

Exact mass of

.
Diagnostic Mass Spectrometry Criteria

Identification relies on specific fragmentation patterns characteristic of O-sulfates.

  • Neutral Loss Scan: Look for a neutral loss of 80 Da (

    
    ) in the MS/MS spectrum. This is the hallmark of O-sulfate conjugates.
    
  • Product Ion Formation:

    • Precursor:

      
       (Intact Sulfate).
      
    • Major Fragment:

      
       (The radical anion of the phenol/lactam core).
      
    • Diagnostic Ion:

      
       97 (
      
      
      
      ) or
      
      
      80 (
      
      
      ) in negative mode often confirms the sulfate headgroup.
Validation via Enzymatic Hydrolysis

To confirm the conjugate is a sulfate (and not a glucuronide or phosphate), perform a differential hydrolysis assay.

  • Enzyme: Helix pomatia Sulfatase (Type H-1).

  • Procedure:

    • Aliquot sample into two vials: A (Control) and B (Treated) .

    • Add Sulfatase to Vial B; incubate at 37°C for 2 hours.

    • Analyze both via LC-MS.

  • Result:

    • Vial A: Peak for 4-(Sulfooxy)... is present.

    • Vial B: Peak for 4-(Sulfooxy)... disappears; peak for 4-hydroxy lactam (aglycone) appears/increases.

    • Note: If the peak resists Sulfatase but disappears with Glucuronidase, the ID is incorrect.

Logical Analysis & Isomer Differentiation

A critical challenge is distinguishing the 4-sulfooxy isomer from the 7-sulfooxy or 9-sulfooxy isomers, which are also formed during CR gas metabolism.

Chromatographic Separation

Isomers typically display distinct retention times (RT) on high-performance columns.

  • Prediction: The position of the sulfate affects the overall polarity and interaction with the stationary phase.

  • Strategy: Utilize a long gradient (e.g., 5% to 95% B over 20 mins) to resolve the 4-, 7-, and 9- isomers. The 4-isomer, being closer to the bridgehead nitrogen/oxygen, often elutes with a distinct RT compared to the distal 7- and 9- positions.

Identification Workflow Diagram

The following DOT diagram visualizes the decision logic for confirming the metabolite identity.

WorkflowLogic Sample Biological Sample (Urine/Plasma) LCHRMS LC-HRMS Analysis (ESI-) Sample->LCHRMS MassCheck Exact Mass Match? ([M-H]-) LCHRMS->MassCheck MassCheck->LCHRMS No (Re-optimize) FragCheck Neutral Loss 80Da? (Sulfate Loss) MassCheck->FragCheck Yes Hydrolysis Sulfatase Hydrolysis Validation FragCheck->Hydrolysis Yes Aglycone Aglycone Detection (4-OH Lactam) Hydrolysis->Aglycone Cleavage FinalID Confirmed ID: 4-(Sulfooxy)dibenz... Aglycone->FinalID Confirmed

Figure 2: Decision tree for the LC-MS identification of the sulfated metabolite.

References

  • The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part III. The intermediary metabolites. Xenobiotica, 1983.[1] Link

  • The metabolism of dibenz[b,f]-1,4-oxazepine (CR): in vivo hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one. Experientia, 1978.[2] Link

  • CR gas (Dibenzoxazepine) - Chemical Profile. Wikipedia/Bionity. Link

Sources

Thermodynamic stability of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one in aqueous media

Thermodynamic Stability of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one in Aqueous Media

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one in aqueous media. The stability of a drug candidate is a critical parameter that influences its development, formulation, and regulatory approval. This document is designed for researchers, chemists, and drug development professionals, offering a narrative built on foundational chemical principles and aligned with international regulatory standards. We will explore the theoretical underpinnings of the molecule's potential degradation pathways, primarily focusing on the hydrolysis of the sulfate ester moiety. This guide details a multi-stage experimental strategy, including forced degradation studies, the development and validation of a stability-indicating analytical method (SIAM), and the execution of formal stability studies under various conditions. Each stage is accompanied by detailed, field-proven protocols and the scientific rationale behind key experimental choices. The objective is to provide a self-validating system for generating robust and reliable stability data essential for advancing a compound through the pharmaceutical development pipeline.

Introduction: The Imperative of Stability Assessment

The dibenz[b,f][1][2]oxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various neurologically active agents.[1] The specific compound of interest, 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, is a functionalized derivative whose therapeutic potential is intrinsically linked to its structural integrity. The introduction of a sulfooxy (sulfate ester) group can significantly modify the molecule's solubility and pharmacokinetic profile. However, this functional group is also a potential liability, being susceptible to hydrolysis in aqueous environments.

In drug development, understanding a molecule's stability is not merely a regulatory hurdle but a fundamental aspect of its quality, safety, and efficacy profile.[3] Stability testing provides critical evidence on how a drug substance's quality changes over time under the influence of environmental factors like temperature, pH, and light.[1][2] This guide distinguishes between two key concepts:

  • Thermodynamic Stability: Refers to the overall energy state of the system at equilibrium. The most thermodynamically stable product is the one with the lowest Gibbs free energy.[4][5] In the context of this molecule, this refers to the equilibrium between the parent compound and its degradation products.

  • Kinetic Stability: Relates to the rate at which a compound degrades. A compound may be thermodynamically unstable but degrade very slowly due to a high activation energy barrier, making it kinetically stable.[6][7]

This guide will outline the necessary protocols to determine the intrinsic thermodynamic stability of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one by characterizing its degradation pathways and kinetics, thereby enabling informed decisions on formulation, storage conditions, and shelf-life.

Molecular Profile and Predicted Degradation Pathways

A thorough understanding of the molecule's structure is the first step in predicting its stability.

Chemical Structure:

(Note: This is a simplified representation. The sulfooxy group is at position 4, and the ketone is at position 11 of the dibenz[b,f][1][2]oxazepine core.)

The Primary Degradation Pathway: Sulfate Ester Hydrolysis

The most probable route of degradation in aqueous media is the hydrolysis of the sulfate ester bond. Sulfate esters, while relatively resistant to hydrolysis at neutral pH compared to other esters, can be cleaved under both acidic and alkaline conditions.[8][9] This reaction involves the nucleophilic attack of water or hydroxide ions on the sulfur atom, leading to the cleavage of the S-O bond.

The primary degradation products are predicted to be:

  • 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one: The corresponding phenol.

  • Sulfuric Acid: Released into the medium.

This hydrolytic degradation is often the rate-limiting step that defines the shelf-life of a drug containing a sulfate ester moiety.

GParent4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-oneDegradant4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one + H₂SO₄Parent->Degradant Hydrolysis (H₂O)Catalyzed by H⁺ or OH⁻

Caption: Predicted primary degradation pathway via hydrolysis.

Secondary Degradation Pathways

While hydrolysis of the sulfate ester is the most likely pathway, forced degradation studies are necessary to investigate other potential, albeit less probable, degradation routes under harsh conditions. These could include:

  • Lactam Hydrolysis: The amide bond within the oxazepine ring could be susceptible to cleavage under extreme pH and high temperatures.

  • Ether Bond Cleavage: The ether linkage in the central ring is generally stable but could be forced to cleave under drastic acidic conditions.

  • Oxidation: The aromatic rings and the heteroatoms could be susceptible to oxidative degradation.

A Strategic Framework for Stability Assessment

A robust stability assessment program is conducted in a logical, phased approach, beginning with accelerated degradation to inform method development, followed by formal studies to establish the stability profile. This strategy is aligned with the principles outlined in the ICH Q1A(R2) guideline.[1][2]

Caption: Workflow for Thermodynamic Stability Assessment.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to executing a comprehensive stability study. The causality behind each step is explained to ensure a deep understanding of the process.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the drug substance to identify likely degradation products and demonstrate the specificity of the analytical method. An ideal level of degradation is between 5-20%.[10]

Materials:

  • 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • pH meter, calibrated stability chambers, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance at approximately 1 mg/mL in a suitable organic solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To a flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Rationale: Mild heat accelerates the reaction to observe degradation within a practical timeframe. Starting with 0.1 M HCl prevents overly rapid or complete degradation.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl, and neutralizing with 0.1 M HCl.

    • Rationale: Hydroxide is a stronger nucleophile than water, so basic hydrolysis is often faster than acidic hydrolysis.

  • Oxidative Degradation:

    • To a flask, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at specified time points (e.g., 2, 8, 24 hours).

    • Rationale: This tests the molecule's susceptibility to oxidation, a common degradation pathway for many pharmaceuticals.

  • Thermal Degradation:

    • Store the solid drug substance in a stability oven at an elevated temperature (e.g., 70°C) for a week.

    • Also, store a solution of the drug substance (in 50:50 acetonitrile:water) at 70°C.

    • Analyze samples at the beginning and end of the study.

    • Rationale: Evaluates the stability of the drug in both solid and solution states, which can be different.

  • Photostability:

    • Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

    • Rationale: Determines if the molecule is light-sensitive, which would necessitate special packaging.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent drug from all process-related impurities and degradation products generated during the forced degradation studies.

System: HPLC with a UV/Vis or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it can assess peak purity.

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile column for a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of acidic and basic functional groups, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: This reversed-phase setup is the workhorse of pharmaceutical analysis for small molecules.[11]

  • Gradient Screening:

    • Analyze a mixture of the stressed samples (a "cocktail" of acid, base, and peroxide degraded samples) using a broad gradient (e.g., 5% to 95% B over 30 minutes).

    • Rationale: This initial run will reveal the approximate retention times of the parent peak and the major degradants, giving a map of the required separation space.

  • Optimization:

    • Gradient Slope: Adjust the gradient to improve the resolution between closely eluting peaks. A shallower gradient in the region where peaks are clustered will increase separation.

    • Temperature: Set the column temperature to 30-40°C to ensure reproducible retention times and improve efficiency.

    • Flow Rate: A typical flow rate is 1.0 mL/min for a 4.6 mm ID column.

    • Wavelength Selection: Use the PDA detector to identify the wavelength of maximum absorbance (λmax) for the parent compound. Monitor at this wavelength for maximum sensitivity. Also, monitor at a lower wavelength (e.g., 220 nm) where most organic molecules absorb, to ensure no degradants are missed.

  • Final Method: Once adequate separation is achieved for all peaks from the stressed samples, the method is considered "stability-indicating" and is ready for validation.

Protocol 3: Formal Stability Study

Objective: To evaluate the stability of the drug substance under long-term and accelerated storage conditions to establish a re-test period or shelf-life.

Procedure:

  • Batch Selection: Use at least three primary batches of the drug substance.[1]

  • Container Closure System: Store the substance in a container that simulates the proposed packaging for storage and distribution.

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule:

    • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Pull samples at 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method. Assess for appearance, assay (potency), and degradation products.

Data Presentation and Interpretation

Table 1: Summary of Forced Degradation Results
Stress ConditionDuration% Parent RemainingNo. of DegradantsComments
0.1 M HCl24 hrs85.2%1 (Major)Primary degradant at RRT ~0.8
0.1 M NaOH8 hrs78.9%1 (Major), 2 (Minor)Faster degradation than acid
3% H₂O₂24 hrs98.5%0Stable to oxidation
Thermal (70°C, Solid)7 days99.8%0Thermally stable in solid state
Photolytic (ICH Q1B)-99.5%0Not sensitive to light

RRT = Relative Retention Time

Table 2: Example Formal Stability Data (Accelerated Condition)
Time PointAppearanceAssay (% of Initial)Main Degradant (%)Total Degradants (%)
0 MonthsWhite Powder100.0%< 0.05%0.08%
3 MonthsWhite Powder98.7%0.45%0.65%
6 MonthsWhite Powder97.5%0.98%1.21%

Interpretation: The data from these studies are used to determine the degradation kinetics. For a first-order reaction (which is common for drug degradation in solution), a plot of the natural logarithm of the concentration of the parent drug versus time will yield a straight line with a slope equal to the negative of the degradation rate constant (-k). The Arrhenius equation can then be used to relate the rate constants at accelerated temperatures to the rate constant at the desired long-term storage temperature, allowing for shelf-life prediction.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining the thermodynamic stability of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one in aqueous media. By integrating theoretical predictions with a practical, multi-phased experimental strategy rooted in ICH guidelines, researchers can generate the high-quality data necessary for critical decision-making in the drug development process. The core principles involve understanding the inherent chemical liabilities of the molecule, performing forced degradation to elucidate degradation pathways, developing a robust stability-indicating analytical method, and executing formal stability studies. This comprehensive evaluation ensures a thorough understanding of the molecule's stability profile, ultimately safeguarding patient safety and ensuring product quality.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Wolfenden, R., & Yuan, Y. (2007). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 104(3), 733-736. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Vaia. (2024, August 27). Kinetic Stability: Thermodynamic vs. Kinetic. [Link]

  • Calhoun, G. M., & Burwell Jr, R. L. (1955). The Hydrolysis of Sodium Alkyl Sulfates in Basic Aqueous Solution. Journal of the American Chemical Society, 77(24), 6441–6447. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. [Link]

  • BioPharm International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Journal of Medical and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

  • Ascendia Pharma. (n.d.). Stability Studies | Testing of Pharmaceutical Products. [Link]

  • Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Research in Pharmaceutical and Medical Sciences. (2024). Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Pharmaceutical Research and Reports. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. [Link]

Toxicity profile and biological activity of dibenz[b,f][1,4]oxazepin-11(10H)-one sulfates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Pharmacotoxicology and Biological Activity of Dibenz[b,f][1,4]oxazepin-11(10H)-one Sulfates

Abstract This technical guide provides a comprehensive analysis of the dibenz[b,f][1,4]oxazepin-11(10H)-one scaffold, focusing specifically on its sulfated derivatives. While historically characterized as the primary detoxification end-products of the riot control agent dibenz[b,f][1,4]oxazepine (CR gas), recent medicinal chemistry efforts have re-evaluated this scaffold for antiparasitic and neuropharmacological utility. This document details the metabolic genesis of these sulfates, their toxicity profiles relative to the parent compound, and emerging biological activities of related synthetic analogs.

Molecular Architecture & Physicochemical Properties

The core structure, dibenz[b,f][1,4]oxazepin-11(10H)-one , is a tricyclic lactam. Its sulfated derivatives are characterized by the addition of a hydrophilic sulfate group (-OSO₃H) to the phenolic hydroxyls generated during Phase I metabolism.

FeatureParent: Dibenz[b,f][1,4]oxazepine (CR)Metabolite: 11(10H)-one Sulfate
Structure Type Tricyclic heteroaromaticSulfoconjugated Tricyclic Lactam
Solubility Lipophilic (LogP ~3.5)Highly Hydrophilic (Polar)
Primary State Crystalline solid / AerosolSoluble metabolite in urine/bile
Reactivity Electrophilic (TRPA1 Agonist)Chemically inert (Excretory)
Key Functional Group 1,4-Oxazepine ringSulfate ester at C4, C7, or C9

Chemical Causality: The transition from the parent oxazepine to the lactam (oxidation at C11) removes the basicity of the nitrogen, while subsequent sulfation dramatically increases water solubility, facilitating renal clearance. This structural modification is the primary driver for the loss of sensory irritant activity.

Metabolic Genesis & Biotransformation Pathways

The formation of dibenz[b,f][1,4]oxazepin-11(10H)-one sulfates is a sequential bio-oxidative process. Understanding this pathway is critical for toxicological assessment, as it dictates the duration of exposure to the bioactive parent compound.

The Metabolic Cascade
  • Lactamization: The parent CR gas is oxidized at the C11 position to form the stable lactam, dibenz[b,f][1,4]oxazepin-11(10H)-one .

  • Hydroxylation (Phase I): Cytochrome P450 enzymes (CYPs) introduce hydroxyl groups at the C4, C7, or C9 positions.

  • Sulfoconjugation (Phase II): Sulfotransferases (SULTs) transfer a sulfate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxylated intermediate, forming the final sulfate conjugate.

Pathway Visualization

The following diagram illustrates the metabolic trajectory from the sensory irritant (CR) to the inert sulfate conjugate.

MetabolicPathway CR Dibenz[b,f][1,4]oxazepine (Parent / Irritant) Lactam Dibenz[b,f][1,4]oxazepin- 11(10H)-one (Lactam Intermediate) CR->Lactam Oxidation (C11) [Hepatic Enzymes] OH_Lactam Hydroxylated Lactams (4-OH, 7-OH, 9-OH) Lactam->OH_Lactam Phase I Hydroxylation (CYP450) Sulfate Dibenz[b,f][1,4]oxazepin- 11(10H)-one Sulfates (Final Excretory Product) OH_Lactam->Sulfate Phase II Sulfation (SULTs + PAPS)

Caption: Metabolic detoxification pathway of CR gas to its polar sulfate conjugates.

Toxicity Profile & Safety Assessment

The toxicity profile of the sulfates must be understood in contrast to the parent compound.

  • Parent (CR Gas): A potent TRPA1 agonist . It alkylates sensitive cysteine residues on the TRPA1 ion channel, causing calcium influx, pain, and lacrimation.

  • The Sulfates:

    • Mechanism of Inactivation: Sulfation adds a bulky, negatively charged group that sterically hinders binding to the TRPA1 hydrophobic pocket. Furthermore, the lactam carbonyl reduces the electrophilicity required for covalent modification of the receptor.

    • Systemic Toxicity: The sulfates exhibit negligible systemic toxicity. They are rapidly cleared via the kidneys (urine) and bile.

    • Clinical Relevance: High levels of these sulfates in urine serve as a biomarker of exposure to CR gas but do not indicate ongoing toxicity.

Key Toxicological Insight: Unlike some sulfoconjugates (e.g., of aromatic amines) which can be unstable and reactive (bioactivation), the phenolic sulfates of the dibenzoxazepinone scaffold are chemically stable and represent a true detoxification endpoint.

Biological Activity: Emerging Therapeutic Applications

While the metabolic sulfates are inert, the dibenz[b,f][1,4]oxazepin-11(10H)-one scaffold itself is biologically privileged. Recent "structural reassignment" studies have identified synthetic derivatives with potent activity.[1]

Antigiardial Activity

A specific derivative, 7-acylaminodibenz[b,f][1,4]oxazepin-11(10H)-one , has been identified as a potent inhibitor of Giardia duodenalis.

  • Mechanism: Unlike the irritant parent, this derivative targets parasite-specific pathways (likely metabolic enzymes unique to Giardia).

  • Structure-Activity Relationship (SAR): The position of the acylamino group is critical. The 7-position confers activity (IC50 ~0.18 µM), whereas the 8-position is inactive.[1] This highlights the precise steric requirements of the scaffold.

Neuropharmacology

The scaffold shares structural homology with atypical antipsychotics (e.g., loxapine, clozapine). While the 11-oxo derivatives lack the basic nitrogen required for strong dopamine D2 receptor binding, they serve as precursors for 11-piperazinyl derivatives which are active CNS agents.

Experimental Protocols

Protocol A: Synthesis of the Dibenz[b,f][1,4]oxazepin-11(10H)-one Core

Rationale: To study the sulfates, one must first synthesize the stable lactam core.

Methodology: Microwave-Assisted Cyclization[2]

  • Reagents: 2-aminophenol (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), Potassium Carbonate (

    
    ), DMF.
    
  • Condensation: Mix reagents in DMF. Irradiate in a microwave reactor at 150°C for 10 minutes.

  • Oxidation: The intermediate imine often undergoes auto-oxidation to the lactam under these conditions, or can be treated with mild oxidants (

    
     in acetic acid) to yield the 11(10H)-one.
    
  • Purification: Precipitate with cold water. Recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (Look for amide proton ~10.5 ppm) and IR (Lactam C=O stretch ~1660 
    
    
    
    ).
Protocol B: Enzymatic Generation of Sulfates (In Vitro)

Rationale: To generate the specific biological sulfates for reference standards without complex chemical protection/deprotection steps.

  • Incubation System: Use pooled human liver S9 fraction or recombinant SULT isoforms (SULT1A1).

  • Substrate Preparation: Dissolve hydroxylated dibenzoxazepinone (e.g., 7-hydroxy-dibenz[b,f][1,4]oxazepin-11(10H)-one) in DMSO. Final concentration <1%.[3]

  • Cofactor: Add PAPS (3'-phosphoadenosine-5'-phosphosulfate) at 100 µM.

  • Reaction: Incubate at 37°C for 60 minutes in phosphate buffer (pH 7.4).

  • Termination: Stop reaction with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Negative ion mode) to detect the [M-H]- ion of the sulfate conjugate (Mass shift +80 Da).

References

  • Metabolism of CR Gas: The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part III. The intermediary metabolites.[4] Xenobiotica. Link

  • Antigiardial Activity & Structure: Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity.[1] Australian Journal of Chemistry.[5] Link

  • Synthesis of Scaffold: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1,4]thiazepines and Dibenzo[b,f][1,4]oxazepines. ResearchGate.[2] Link

  • Toxicity Profile: Toxicological Evaluation of 1-chloroacetophenone and dibenz[b,f]-1,4-oxazepine After Repeated Inhalation Exposure in Mice. Journal of Applied Toxicology. Link

Sources

Solubility data of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, a derivative of the medicinally relevant dibenzoxazepine scaffold. Due to the absence of publicly available solubility data for this specific molecule, this document serves as a predictive guide and a detailed methodological protocol for researchers. We will explore the anticipated physicochemical properties of the target compound, present a robust experimental workflow for solubility determination using the gold-standard shake-flask method, and discuss the principles for interpreting the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Solubility in Drug Development

The dibenz[b,f][1][2]oxazepine core is a privileged scaffold in medicinal chemistry, forming the basis for several centrally acting agents. The introduction of a sulfooxy moiety, as in 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, is a strategic chemical modification intended to modulate the compound's physicochemical properties. The highly polar and ionizable sulfooxy group is expected to significantly influence the molecule's solubility, not only in aqueous media but also across a spectrum of organic solvents.

Understanding the solubility of this compound in organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high purity and yield.

  • Purification: Developing effective chromatographic purification methods relies on differential solubility in various solvent systems.

  • Formulation: The choice of excipients and the development of stable dosage forms, particularly for parenteral formulations, are dictated by the API's solubility.

  • Preclinical Studies: The preparation of dosing solutions for toxicological and pharmacological studies requires knowledge of suitable solvents.

This guide provides a foundational protocol for systematically determining and interpreting the solubility of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one.

Physicochemical Profile and Predicted Solubility Behavior

While experimental data for the title compound is not available, we can infer its likely properties based on its structure and the known characteristics of its parent scaffold, dibenz[b,f][1][2]oxazepin-11(10H)-one.

Table 1: Physicochemical Properties of the Parent Scaffold and the Target Compound

PropertyDibenz[b,f][1][2]oxazepin-11(10H)-one4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one (Predicted)
Structure (Structure of parent compound)(Structure of 4-sulfooxy derivative)
CAS Number 3158-85-8[3]Not available
Molecular Formula C13H9NO2[3]C13H9NO6S
Molecular Weight 211.22 g/mol [3]~307.28 g/mol [4]
Appearance Crystalline solidExpected to be a crystalline solid
Melting Point 208-211 °C[3]Expected to be significantly different due to the polar substituent
Predicted Polarity Moderately polarHighly polar, potentially zwitterionic depending on pH
Predicted Impact of the Sulfooxy Group on Solubility:

The introduction of the -OSO3H group will dominate the molecule's solubility profile. This group is highly polar and acidic, capable of donating a proton to form a sulfonate anion (-OSO3-). This has several consequences:

  • Low Solubility in Nonpolar Solvents: We predict very poor solubility in nonpolar solvents like hexanes, toluene, and diethyl ether. The large energy penalty required to break the strong intermolecular forces of the crystalline solid and solvate the highly polar sulfooxy group in a nonpolar medium will preclude significant dissolution.

  • Enhanced Solubility in Polar Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, should be effective at solvating the compound. These solvents can engage in hydrogen bonding with both the sulfooxy group and the lactam moiety.

  • Good Solubility in Polar Aprotic Solvents: Highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also expected to be good solvents. Their large dipole moments can effectively solvate the polar regions of the molecule.

  • Potential for pH-Dependent Solubility: In protic solvents, the acidity of the sulfooxy group will play a role. The solubility may be influenced by the pH of the medium, although this is more relevant in aqueous systems.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one to a series of glass vials. The excess of solid is crucial to ensure that equilibrium is established with the solid phase.[5]

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C to simulate ambient and physiological temperatures). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5] The system should be checked at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For fine suspensions, centrifugation at the controlled temperature is recommended to achieve clear separation of the supernatant.[6]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Utmost care must be taken to avoid aspirating any solid particles.[5]

  • Dilution: Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]

  • Solid Phase Analysis: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polmorphism) during the experiment.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A 1. Add excess solid API to vials B 2. Add precise volume of organic solvent A->B C 3. Seal and agitate at constant temperature (24-72h) B->C D 4. Centrifuge to separate solid and supernatant C->D Equilibrium reached H 8. Analyze remaining solid (XRPD/DSC) C->H E 5. Withdraw clear supernatant D->E F 6. Dilute aliquot immediately E->F G 7. Quantify concentration via HPLC F->G I Final Solubility Data G->I Calculate Solubility (mg/mL)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Proposed Solvents for Screening

A diverse set of organic solvents should be used to build a comprehensive solubility profile. The following table suggests a tiered approach.

Table 2: Recommended Organic Solvents for Solubility Screening

CategorySolventRationale
Polar Protic Methanol, EthanolCommonly used in synthesis and crystallization. Capable of hydrogen bonding.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateWide range of polarities, common in chromatography and synthesis.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Strong solubilizing power for polar compounds, often used for stock solutions.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCommon reaction solvents.
Nonpolar Toluene, HeptaneTo establish the lower limit of solubility and for anti-solvent crystallization studies.
Chlorinated DichloromethaneA common, moderately polar solvent used in synthesis and extraction.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 3: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Methanol25Experimental ValueCalculated Valuee.g., Colorless solution
Methanol37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
............
Interpreting the Results

The obtained data will provide a quantitative measure of the affinity of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one for each solvent. Key insights to be drawn include:

  • Correlation with Solvent Polarity: A plot of solubility versus a solvent polarity index (like the dielectric constant) can reveal the relationship between the compound's solubility and the polarity of the medium.

  • Impact of Hydrogen Bonding: Comparing solubility in protic versus aprotic solvents with similar polarities can elucidate the role of hydrogen bonding in the dissolution process.

  • Temperature Dependence: The data at 25 °C and 37 °C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature). This is critical for designing crystallization processes.

Conclusion

While specific experimental solubility data for 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one is not yet publicly documented, its molecular structure allows for a strong prediction of its solubility behavior. The presence of a highly polar sulfooxy group suggests poor solubility in nonpolar organic solvents and favorable solubility in polar protic and aprotic solvents.

This guide provides the necessary framework for any researcher to confidently and accurately determine the thermodynamic solubility of this compound. The detailed shake-flask protocol, coupled with the proposed solvent screen and data interpretation strategy, constitutes a robust and self-validating system. The data generated from these studies will be invaluable for guiding the efficient development of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one from a laboratory curiosity to a potential therapeutic agent.

References

  • Quora. How do you perform the shake flask method to determine solubility?. (2017-04-27). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Lokey Lab Protocols. Shake Flask logK. (2017-03-06). [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024-07-20). [Link]

  • Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. [Link]

  • PubChem. Dibenz(B,F)(1,4)Oxazepine. [Link]

  • CAS Common Chemistry. Dibenz[b,f][1][2]oxazepin-11(10H)-one. [Link]

  • ResearchGate. Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. (2025-08-09). [Link]

  • Cheméo. Chemical Properties of Dibenz[b,f]][1][2]oxazepine (CAS 257-07-8). [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". [Link]

  • PubChem. 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one. [Link]

Sources

Methodological & Application

Sample preparation protocols for analyzing dibenzoxazepinone sulfates in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Sample Preparation for Dibenzoxazepinone Sulfates in Biological Matrices

Abstract

The quantification of dibenzoxazepinone sulfates —phase II metabolites often associated with tricyclic antipsychotics (e.g., loxapine analogs) and specific kinase inhibitors—presents unique bioanalytical challenges. These analytes combine the lipophilicity of the tricyclic core with the high polarity and acidity of the sulfate moiety. Furthermore, their susceptibility to enzymatic hydrolysis (sulfatases) and source fragmentation requires rigorous control.

This guide provides a definitive workflow for the extraction and analysis of these sulfates from plasma and tissue. It moves beyond generic protocols to detail a Mixed-Mode Weak Anion Exchange (WAX) strategy that ensures >90% recovery and matrix factor minimization, validated against a high-throughput protein precipitation alternative.

Physicochemical Context & Challenges

To design a robust protocol, one must understand the analyte's behavior in solution.

PropertyCharacteristicBioanalytical Implication
Acidity (pKa) Sulfate group pKa < 1.0The analyte is permanently negatively charged (anionic) at all physiological and experimental pH levels (pH 2–10).
Polarity AmphiphilicThe tricyclic core is hydrophobic, while the sulfate tail is hydrophilic. Traditional Reversed-Phase (C18) retention is often poor due to the ionic head group.
Stability Labile (Acid/Enzyme)Critical: Sulfates hydrolyze rapidly in acidic conditions (pH < 2) and in the presence of sulfatases found in plasma/liver.
MS Behavior In-Source FragmentationSulfates easily lose the neutral -SO₃ group (80 Da) in the ion source, mimicking the parent phenol. Gentle ionization parameters are required.

Sample Collection & Stabilization (Critical Step)

Standard EDTA tubes are insufficient for long-term stability of labile sulfates.

Protocol:

  • Collection: Collect whole blood into tubes containing K₂EDTA (anticoagulant) and sodium fluoride (NaF) .

    • Mechanism:[1][2][3] NaF acts as a broad-spectrum phosphatase/sulfatase inhibitor.

  • Processing: Centrifuge at 2,000 x g for 10 min at 4°C immediately.

  • Storage: Transfer plasma to cryovials. Store at -80°C.

    • Caution: Avoid repeated freeze-thaw cycles. If re-assay is expected, aliquot samples prior to freezing.

Analytical Workflow Diagrams

The following diagrams illustrate the decision matrix and SPE mechanism.

G Start Biological Sample (Plasma/Tissue) Stab Stabilization (NaF + 4°C) Start->Stab Decision Sensitivity Requirement? Stab->Decision PPT Method A: PPT (High Throughput, >10 ng/mL) Decision->PPT Screening SPE Method B: WAX SPE (High Sensitivity, <1 ng/mL) Decision->SPE Quantitation LCMS LC-MS/MS Analysis (Negative Mode ESI) PPT->LCMS SPE->LCMS

Caption: Decision tree selecting between Protein Precipitation (PPT) for screening and WAX SPE for high-sensitivity quantitation.

SPE_Mechanism Step1 1. LOAD (pH 5.0) Analyte (-) binds to Protonated Amine (+) Step2 2. WASH (Organic) Remove neutrals/lipids Analyte stays bound Step1->Step2 Strong Ionic Retention Step3 3. ELUTE (pH 10) Deprotonate Sorbent (Neutral) Release Analyte (-) Step2->Step3 Switch Off Sorbent

Caption: Mechanism of Mixed-Mode Weak Anion Exchange (WAX). The "Switch Off" elution prevents the need for acidic elution, preserving the labile sulfate.

Detailed Protocols

Method A: Rapid Protein Precipitation (PPT)

Best for: Discovery screening, high concentrations (>10 ng/mL).

  • Aliquot: Transfer 50 µL of plasma to a 96-well plate.

  • ISTD Addition: Add 10 µL of Internal Standard (deuterated analog) in water.

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Ammonium Hydroxide.

    • Why Base? Slight alkalinity stabilizes the sulfate and improves solubility.

  • Vortex/Centrifuge: Vortex 2 min; Centrifuge 4000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water.

    • Note: Direct injection of high % MeOH causes peak broadening for early eluters.

Method B: Mixed-Mode WAX Solid Phase Extraction (Gold Standard)

Best for: PK studies, trace analysis (<1 ng/mL), removing phospholipids.

Materials:

  • Cartridge: 30 mg / 1 mL Mixed-Mode WAX (e.g., Oasis WAX, Strata-X-AW).

  • Buffers:

    • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

    • Elution Solvent: 5% Ammonium Hydroxide in Methanol.[1]

Step-by-Step Protocol:

StepActionMechanistic Rationale
1. Pre-treatment Mix 100 µL Plasma + 10 µL ISTD + 200 µL Loading Buffer .Acidifies the matrix to disrupt protein binding. The sulfate remains anionic (pKa < 1), while the WAX sorbent becomes protonated (+).
2. Condition 1 mL MeOH followed by 1 mL Water.Activates the sorbent pores.
3. Load Apply pre-treated sample at gravity flow or low vacuum.Ionic Binding: The anionic dibenzoxazepinone sulfate binds to the cationic amine ligand.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins and salts. Analyte stays bound via ion exchange.[4]
5. Wash 2 1 mL 100% Methanol.Critical Cleanup: Removes neutral lipids and hydrophobic parents (dibenzoxazepinone) that bind only by reverse-phase mechanisms.
6. Elute 2 x 250 µL 5% NH₄OH in MeOH ."Switch Off": The high pH deprotonates the WAX amine ligand (making it neutral), releasing the anionic sulfate.
7. Finish Evaporate under N₂ at 35°C (Do not exceed 40°C). Reconstitute in 10% MeOH.High heat degrades sulfates. Reconstitute in low organic to focus peak on LC.

LC-MS/MS Conditions

  • Column: C18 or C8 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH natural or adjusted to 7).

    • Note: Avoid acidic mobile phases (Formic acid) if possible, as they suppress negative ion sensitivity and encourage on-column hydrolysis.

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Ionization: ESI Negative Mode (-).

  • Transitions:

    • Quantifier: [M-H]- → [HSO4]- (m/z 97) or [SO3]- (m/z 80).

    • Qualifier: [M-H]- → [Parent Phenol-H]- (Neutral loss of 80).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Recovery Analyte hydrolysis during evaporation.Lower N₂ temp to <35°C. Ensure elution solvent is alkaline (neutralizes trace acid).
Peak Tailing Interaction with metal column frits.Use PEEK-lined columns or add 5 µM EDTA to mobile phase.
In-Source Decay Source temperature too high.Lower desolvation temp (e.g., <400°C) and cone voltage. Monitor the parent phenol channel to check for degradation.

References

  • Analysis of Sulfated Metabolites: Weidner, S. M., et al. (2021). "Investigation of the individual human sulfatome in plasma and urine samples." Chemical Science. Link

  • Stability of Sulfates: Gomes, F. P., et al. (2009). "Factors affecting the stability of drugs and drug metabolites in biological matrices."[5][6] Bioanalysis. Link

  • Mixed-Mode SPE Theory: Telepchak, M. J. (2005). "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids." Sigma-Aldrich Reporter. Link

  • Sulfate Conjugate Analysis: Levitt, M. D. (2014). "Sulfate conjugation in drug metabolism: role of inorganic sulfate." Experimental Biology and Medicine. Link

Sources

Storage and handling requirements for 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

Disclaimer: This document is intended for laboratory and research use only by trained professionals. It is not for human or household use.[1] The information provided is based on the chemical properties of structurally similar compounds, as specific data for 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one is limited. A thorough risk assessment should be conducted before handling this compound.

Introduction

4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one is a complex organic molecule belonging to the dibenzoxazepine class. The dibenz[b,f][1][2]oxazepine core is a key structural motif in various pharmacologically active compounds. The addition of a sulfooxy group at the 4-position is expected to significantly influence its chemical and biological properties, including solubility, stability, and bioactivity. These application notes provide a comprehensive guide to the proper storage and handling of this compound to ensure experimental integrity and personnel safety.

Compound Profile

PropertyAnticipated CharacteristicRationale and Supporting Data
Molecular Formula C₁₃H₉NO₆SBased on the structure of the parent molecule with the addition of a sulfooxy group. A related compound, 9-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, has the same molecular formula and a molecular weight of 307.28 g/mol .[2]
Appearance Solid (crystalline or powder)The parent compound, 10,11-Dihydrodibenz[b,f][1][2]oxazepin-11-one, is a solid with a melting point of 211-213 °C. The addition of the polar sulfooxy group is unlikely to change its solid state at room temperature.
Solubility Expected to be soluble in polar organic solventsDibenzoxazepine derivatives are often soluble in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The presence of the sulfooxy group may enhance aqueous solubility compared to the parent compound.
Stability Potentially sensitive to moisture and lightAs a general guideline for similar compounds, storage in a tightly closed container, protected from light and moisture, is recommended to ensure stability.[1]

Core Storage and Handling Principles

The primary objective is to maintain the chemical integrity of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one while minimizing exposure risks to laboratory personnel.

Storage Conditions

Proper storage is critical for preserving the compound's purity and preventing degradation.

  • Temperature: Unless otherwise specified on the product's Certificate of Analysis (COA), store at room temperature.[1] For long-term storage or if the compound is determined to be temperature-sensitive, cold storage (2–8°C or -20°C) may be necessary.[1]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[1] For compounds susceptible to hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Light: Protect from light to prevent photochemical degradation.[1] Use amber vials or store containers in a dark place.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent accidental exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

Based on the hazard information for similar dibenzoxazepine derivatives, which are classified as skin and eye irritants and may cause respiratory irritation, the following PPE is mandatory.[3][4]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, a dust mask (N95) or a properly fitted respirator is recommended.

Experimental Protocols

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

Weighing and Aliquoting

This procedure should be performed in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation.

Step-by-Step Protocol:

  • Preparation: Ensure the balance is clean and calibrated. Prepare all necessary materials (weighing paper or boat, spatula, vials).

  • Tare: Place the weighing vessel on the balance and tare to zero.

  • Transfer: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula. Avoid creating dust.

  • Record: Accurately record the weight.

  • Seal: Tightly seal the stock container immediately after use.

  • Clean-up: Clean the balance and surrounding area of any residual powder. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste.

Preparation of Stock Solutions

The choice of solvent will depend on the specific experimental requirements. It is recommended to perform small-scale solubility tests before preparing a large volume of stock solution.

Step-by-Step Protocol:

  • Solvent Selection: Based on available data and preliminary tests, select an appropriate solvent (e.g., DMSO, DMF).

  • Calculation: Calculate the required mass of the compound and volume of the solvent to achieve the desired stock concentration.

  • Dissolution: Add the weighed compound to a volumetric flask or vial. Add a portion of the solvent and gently swirl or vortex to dissolve. Sonication may be used to aid dissolution if necessary.

  • Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions (e.g., protected from light, at -20°C).

Spill and Waste Management

Prompt and correct response to spills and proper waste disposal are critical safety components.

Spill Response

In the event of a spill, follow these procedures:

Caption: Spill Response Workflow.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and colleagues.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[5]

  • Collect: Carefully scoop the absorbed material into a sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous chemical waste according to your institution's guidelines.

Waste Disposal

All waste containing 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

While specific handling and storage data for 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one are not extensively documented, a cautious approach based on the properties of structurally related dibenzoxazepine derivatives is warranted. By adhering to the principles of proper storage, utilizing appropriate personal protective equipment, and following standardized experimental and emergency procedures, researchers can safely handle this compound and ensure the integrity of their scientific investigations. It is imperative to consult the product's Certificate of Analysis and any available Safety Data Sheets for the most current and specific information.

References

  • Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. Available at: [Link]

  • Dibenz[b,f]][1][2]oxazepine - NIST WebBook. Available at: [Link]

  • Dibenz(B,F)(1,4)Oxazepine - PubChem. Available at: [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

  • 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one - PubChem. Available at: [Link]

  • Chemical Properties of Dibenz[b,f]][1][2]oxazepine (CAS 257-07-8) - Cheméo. Available at: [Link]

  • WO2004047722A2 - METHOD OF PREPARING 10H-DIBENZO[b,f][1][2]THIAZEPIN-11-ONE - Google Patents. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving synthesis yield of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one Content Type: Technical Support Center (Tier 3 Engineering) Persona: Senior Application Scientist (Process Chemistry Division)

Status: Active Ticket ID: CHEM-SUP-OXAZ-004 Subject: Yield Optimization & Protocol Stabilization for Aryl Sulfate Metabolite Synthesis

Executive Summary

The synthesis of 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one presents a dual challenge: constructing the thermodynamically stable tricyclic oxazepine core and subsequently installing/preserving the kinetically labile aryl sulfate ester. Low yields in this workflow are typically caused by two distinct failure modes: incomplete cyclization of the precursor or acid-catalyzed hydrolysis of the final sulfate product during isolation.

This guide deconstructs the synthesis into three critical modules, providing validated protocols and troubleshooting logic to maximize recovery.

Module 1: Synthesis of the Precursor (The "Core")

Target: 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Common Issue: Poor cyclization yield or formation of side products (dimers).

The 4-position substituent creates steric strain near the amide bridge. The most robust route involves a Smiles rearrangement-type intramolecular


 cyclization .
Optimized Protocol
  • Coupling: React 2-amino-phenol with 2-chloro-3-methoxybenzoic acid (protected phenol is preferred to prevent interference) using SOCl2/DMF (catalytic) or HATU to form the intermediate benzamide.

  • Cyclization: Dissolve the benzamide in anhydrous DMF. Add Cs2CO3 (Cesium Carbonate is superior to K2CO3 for sterically crowded rings due to higher solubility and "cesium effect"). Heat to 130°C.

  • Deprotection: Demethylate using BBr3 in DCM (-78°C to RT) to reveal the free phenol: 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one .

Troubleshooting Table: Core Synthesis
SymptomProbable CauseCorrective Action
Incomplete Cyclization Base insolubility or low temperature.Switch solvent to DMAc (Dimethylacetamide) and raise temp to 140°C. Use Cs2CO3 (1.5 eq).
Dark Tarry Mixture Oxidation of aminophenol moiety.Perform reaction under strict Argon/Nitrogen atmosphere . Degas solvents prior to use.
Low Yield in Deprotection Incomplete cleavage of methyl ether.Ensure anhydrous conditions. Quench BBr3 carefully with MeOH; avoid aqueous workup until excess Boron is complexed.

Module 2: The Sulfation Step (The "Critical" Transformation)

Target: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (as salt) Common Issue: Reagent hydrolysis or incomplete conversion.

Direct sulfation of the phenol requires anhydrous conditions. Chlorosulfonic acid is too harsh and will likely degrade the amide bond or cause over-sulfonation. The Sulfur Trioxide-Pyridine complex (SO3[1]·Py) is the reagent of choice for sensitive substrates.

Optimized Protocol
  • Drying: Dry the 4-hydroxy precursor azeotropically with toluene or under high vacuum (P2O5) overnight. Moisture is the enemy.

  • Reaction: Suspend precursor in anhydrous Pyridine (acts as solvent and proton scavenger).

  • Reagent Addition: Add SO3·Py complex (5.0 equivalents).

  • Conditions: Heat to 60°C for 4–6 hours. Monitor by HPLC (Reverse Phase). Note: TLC is useless here as the product is highly polar.

The "Hydrolysis Trap" (Scientific Rationale)

Aryl sulfates are stable in base but extremely labile in acid .

  • Mechanism: In acidic media, protonation of the bridging oxygen makes the sulfate a good leaving group, regenerating the phenol.

  • Fatal Error: Using a standard acidic silica column or an acidic aqueous wash (HCl) will destroy the product instantly.

Module 3: Isolation & Purification (The "Yield" Trap)

Objective: Isolate the product as a stable Potassium or Sodium salt.

Protocol: The "Basic" Workup
  • Quench: Cool reaction to RT. Slowly add saturated aqueous NaHCO3 or KOH in MeOH until pH > 8.0.

  • Solvent Removal: Evaporate pyridine in vacuo (use a toluene azeotrope to help remove pyridine traces).

  • Purification (Choose ONE):

    • Method A (Precipitation): Dissolve crude residue in minimum MeOH. Add cold Et2O or Acetone to precipitate the sulfate salt. Filter and wash with Et2O.

    • Method B (Resin): Use Diaion HP-20 or C18 Reverse Phase silica. Elute with Water/Methanol gradient (buffered with 10mM Ammonium Bicarbonate, pH 8). Do not use TFA.

Visualizing the Workflow & Troubleshooting Logic

Diagram 1: Synthetic Pathway & Critical Control Points

SynthesisWorkflow Start Start: 2-Chloro-3-methoxybenzoic acid + 2-Aminophenol Amide Intermediate: Benzamide Start->Amide Amide Coupling Cyclization Cyclization (Cs2CO3, 130°C) CRITICAL STEP 1 Amide->Cyclization Intramolecular SNAr Precursor 4-Hydroxy-dibenz[b,f]oxazepinone Cyclization->Precursor BBr3 Demethylation Sulfation Sulfation (SO3·Py, 60°C) Anhydrous Conditions Precursor->Sulfation Drying Workup Basic Workup (pH > 8) CRITICAL STEP 2 Sulfation->Workup Quench with NaHCO3 Final Final Product: 4-(Sulfooxy)dibenz[...]oxazepinone (Na/K Salt) Workup->Final C18 Purification

Caption: Optimized synthetic route highlighting the two critical control points: Cyclization efficiency and Basic Workup integrity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield Check1 Is Precursor (Phenol) Pure? Problem->Check1 Check2 Did Sulfation Occur? Check1->Check2 Yes Action1 Optimize Cyclization: Use Cs2CO3/DMAc Check1->Action1 No Check3 Did Product Degrade? Check2->Check3 Yes (Conversion OK) Action2 Check Moisture: Dry reagents over P2O5 Check2->Action2 No (SM remaining) Action3 Action3 Check3->Action3 Yes (Lost in workup)

Caption: Diagnostic logic for identifying yield loss. Most failures occur at "Check 3" due to acidic hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use Chlorosulfonic acid (ClSO3H) instead of the Pyridine complex? A: Not recommended. Chlorosulfonic acid generates HCl as a byproduct. Unless you have an extremely efficient proton scavenger, the in-situ generated acid will hydrolyze the sulfate ester as fast as it forms. Furthermore, ClSO3H is a strong electrophile and may cause sulfonation on the other aromatic ring (positions 7, 8, or 9). Stick to SO3·Py or SO3·TMA (Trimethylamine) complexes [1].

Q2: My product disappears on the silica column. Where is it? A: It is likely permanently bound to the silica or hydrolyzed. Aryl sulfates are highly polar anions. They act like "molecular glue" on normal phase silica.

  • Solution: Switch to Reverse Phase (C18) chromatography using Water/Methanol. You must add a buffer (e.g., 0.1% Ammonium Bicarbonate or Ammonia) to keep the pH basic. Alternatively, use Sephadex LH-20 for desalting.

Q3: The reaction turns black when adding SO3·Py. Is this normal? A: A darkening is common (oxidation of trace pyridine impurities), but a pitch-black tar suggests thermal decomposition.

  • Fix: Ensure your reaction temperature does not exceed 60-70°C. If the reaction is sluggish, add 4-DMAP (catalytic) rather than increasing the temperature.

Q4: How do I store the final compound? A: Store as the solid Sodium or Potassium salt at -20°C. Avoid storing in solution, especially in protic solvents (water/methanol) for extended periods, as spontaneous hydrolysis can occur over weeks.

References

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Source: Int. J. Mol. Sci. 2022, 23(23), 15171.[2] Context: Validates the use of SO3-Pyridine complexes for sensitive phenolic substrates and highlights the necessity of basic workup. URL:[Link]

  • Preparation of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones. Source: J. Org.[3] Chem. 2005, 70, 23, 9371–9376. Context: Provides the foundational chemistry for the cyclization of the dibenzoxazepine core using nitro-displacement and amide coupling strategies. URL:[Link]

  • Chemical Sulfation of Small Molecules: Current Progress. Source: Molecules. 2021 (Review). Context: Detailed review of sulfation reagents, emphasizing the stability issues of aryl sulfates and the preference for amine-SO3 complexes. URL:[Link]

  • Synthesis of dibenz[b,f][1,4]oxazepine derivatives.

Sources

Technical Support Center: Resolving Matrix Effects in the Mass Spectrometry of 4-(Sulfooxy)dibenz[b,f]oxazepin-11(10H)-one

Technical Support Center: Resolving Matrix Effects in the Mass Spectrometry of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one and related sulfonated compounds by liquid chromatography-mass spectrometry (LC-MS).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A: A matrix effect is the alteration of an analyte's measured response due to the presence of other substances in the sample matrix.[3][4] In LC-MS, it refers to the suppression or enhancement of the analyte's ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[5][6][7] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[5][7]

Q2: Why is 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one particularly susceptible to matrix effects?

A: The structure of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, which contains a polar sulfooxy (-OSO₃⁻) group, makes it highly water-soluble. When analyzing biological samples, this polarity can cause it to co-elute with endogenous polar matrix components like phospholipids, salts, and other metabolites during reversed-phase chromatography. These co-eluting species are a primary cause of ion suppression in electrospray ionization (ESI), which is the typical ionization mode for such polar compounds.[8]

Q3: What are the common signs of matrix effects in my data?

A: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections of the same sample.

  • Inaccurate and imprecise results for quality control (QC) samples.

  • A significant difference in analyte response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.[9]

  • Drifting internal standard response across an analytical batch.

Q4: What is the difference between ion suppression and ion enhancement?

A: Ion suppression is a reduction in the analyte's signal intensity, while ion enhancement is an increase in signal intensity, both caused by co-eluting matrix components.[5][6] Ion suppression is the more common phenomenon and often results from competition for charge in the ESI droplet or changes in droplet surface tension that hinder analyte ionization.[7][10][11]

Q5: How can I quantitatively assess the matrix effect for my assay?

A: The matrix effect can be quantified by comparing the peak response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat (pure) solvent standard at the same concentration.[9][12][13] The Matrix Factor (MF) is calculated as follows:

MF (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[14] Regulatory guidelines often consider a matrix effect to be significant if the value deviates by more than 15% from 100% (i.e., <85% or >115%).[4]

Part 2: Troubleshooting Guide & Mitigation Strategies

This section provides a structured, question-driven approach to identifying and resolving matrix effects.

Issue 1: My analyte signal is low and inconsistent in biological samples.

Q: How do I determine if poor signal is due to matrix effects or other issues (e.g., poor extraction recovery)?

A: You must systematically evaluate both recovery and matrix effects. This involves preparing three sets of samples at a known concentration (e.g., mid-QC level):

  • Set A (Neat Solution): Analyte spiked into the final mobile phase solvent.

  • Set B (Post-Extraction Spike): Blank matrix is extracted first, and the analyte is spiked into the final, clean extract.

  • Set C (Pre-Extraction Spike): Analyte is spiked into the matrix before the extraction process begins.

By comparing the peak areas from these sets, you can isolate the sources of signal loss.

Comparison Formula Interpretation
Matrix Effect (Peak Area of B / Peak Area of A) * 100%Measures signal suppression or enhancement.
Extraction Recovery (Peak Area of C / Peak Area of B) * 100%Measures the efficiency of the sample preparation process.
Overall Process Efficiency (Peak Area of C / Peak Area of A) * 100%Combines both matrix and recovery effects.

Causality Explained: This experimental design is crucial because it decouples two different problems. A low recovery (Set C vs. B) indicates your analyte is being physically lost during sample preparation. A significant matrix effect (Set B vs. A) means that even the analyte that reaches the MS source is not being ionized efficiently.[4] Addressing the correct problem is key to an effective solution.

Issue 2: I've confirmed significant ion suppression. How can I fix it?

There are three primary pillars for mitigating matrix effects: Sample Preparation , Chromatography , and Internal Standardization .

Q: My current "dilute-and-shoot" or protein precipitation method is causing severe ion suppression. What is a better approach?

A: For a polar, sulfonated compound like 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, more selective sample preparation techniques are required to remove interfering matrix components, particularly phospholipids.[6][8]

Recommended Technique: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex biological samples.[15] For this specific analyte, a mixed-mode or polymeric SPE sorbent is recommended.

Workflow Diagram: Mixed-Mode Anion Exchange SPE

SPE_Workflowcluster_protocolSPE Protocol StepsCondition1. Condition Sorbent(e.g., Methanol)Equilibrate2. Equilibrate Sorbent(e.g., Water)Condition->EquilibrateLoad3. Load Sample(Pre-treated plasma/urine)Equilibrate->LoadWash14. Wash 1 (Polar)(e.g., Ammonium Acetate)Removes salts, polar interferencesLoad->Wash1Wash25. Wash 2 (Non-Polar)(e.g., Methanol/Water)Removes phospholipids, lipidsWash1->Wash2Elute6. Elute Analyte(e.g., Acidified or Basified Organic Solvent)Wash2->Elute

Caption: Mixed-Mode SPE workflow for analyte purification.

Step-by-Step Protocol: Mixed-Mode Anion Exchange SPE

  • Sorbent Selection: Choose a mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong anion exchange (SAX) properties. The SAX functionality will retain the negatively charged sulfooxy group, while the reversed-phase backbone retains the dibenzoxazepine core. Polymeric sorbents are often preferred for their stability across a wide pH range.[2]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol to activate the reversed-phase mechanism.

  • Equilibration: Equilibrate the cartridge with 1 mL of water or a weak buffer (e.g., 25 mM ammonium acetate, pH 7) to prepare the sorbent for the aqueous sample.

  • Sample Loading: Dilute the plasma or urine sample (e.g., 1:1 with water) and load it onto the cartridge at a slow flow rate to ensure adequate interaction time. The analyte will be retained by both reversed-phase and ion-exchange mechanisms.

  • Wash Step 1 (Interference Elution): Wash the cartridge with 1 mL of a weak aqueous buffer (e.g., 5% methanol in 25 mM ammonium acetate) to remove highly polar interferences and salts.

  • Wash Step 2 (Phospholipid Removal): Wash with 1 mL of a moderately non-polar solvent (e.g., 40-60% methanol in water) to elute lipids and phospholipids while the analyte remains bound by the strong ion-exchange interaction.

  • Elution: Elute the analyte using a solvent that disrupts the ion-exchange mechanism. This is typically an organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the positive charge on the SAX sorbent and release the negatively charged analyte.

Causality Explained: This multi-step wash protocol is the key to success. The initial aqueous wash removes salts that can suppress ionization. The subsequent organic wash removes phospholipids, which are a notorious cause of ion suppression in ESI-MS.[8] The final, targeted elution step ensures that you collect a concentrated, clean fraction of your analyte.

Q: Even after SPE, I see some suppression. How can I improve my LC method?

A: The goal of chromatography is to separate your analyte from any remaining matrix components that were not removed during sample preparation.[16]

Troubleshooting Logic Diagram

LC_TroubleshootingStartMatrix Suppression Observed?ChangeColumnTry a Different Column Chemistry(e.g., Phenyl-Hexyl, HILIC)Start->ChangeColumnYesModifyGradientModify Gradient Profile(Make it shallower to increase separation)ChangeColumn->ModifyGradientCheckISIs Analyte Co-eluting with Internal Standard?ModifyGradient->CheckISAdjustGradientFine-tune gradient to ensure co-elutionCheckIS->AdjustGradientNoMethodOKMethod OptimizedCheckIS->MethodOKYesAdjustGradient->MethodOK

Caption: Decision tree for LC method optimization.

Strategies for Chromatographic Improvement:

  • Change Column Selectivity: If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase. These can offer alternative selectivities for polar and aromatic compounds, potentially shifting the retention time of your analyte away from interfering peaks.

  • Adjust the Gradient: Make your solvent gradient shallower around the elution time of your analyte. A slower increase in the organic mobile phase percentage can improve the resolution between the analyte and closely eluting matrix components.

  • Consider HILIC: For very polar compounds that have poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high organic mobile phase, which can provide strong retention for polar analytes and elute non-polar interferences (like lipids) early in the run.

Q: Can an internal standard (IS) solve my matrix effect problem?

A: An internal standard does not eliminate the matrix effect, but it can compensate for it, leading to more accurate and precise quantification.[6] However, the choice of IS is critical.

The Gold Standard: Stable Isotope Labeled (SIL) Internal Standard

A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H).[17] For 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one, an ideal IS would be [¹³C₆]-4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one.

Causality Explained: A SIL-IS is considered the best choice because it has virtually identical chemical and physical properties to the analyte.[18] This means it will behave the same way during sample extraction (co-eluting perfectly) and, most importantly, will experience the exact same degree of ion suppression or enhancement in the MS source.[18][19] Because quantification relies on the ratio of the analyte peak area to the IS peak area, if both are suppressed by the same amount (e.g., 30%), the ratio remains constant and the final calculated concentration is accurate.[19][20]

What if a SIL-IS is not available?

If a SIL-IS is not commercially available or is prohibitively expensive, a structural analog can be used. However, this is a compromise. The analog should be as structurally similar as possible to the analyte but must have a different mass. It is crucial to validate that the analog and the analyte co-elute and experience similar matrix effects, which is not always the case.[1][21]

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. National Center for Biotechnology Information. [Link]

  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 32(1), 54-64. [Link]

  • Kruger, O., & Christophersen, M. (2000). Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. Journal of Chromatography A, 890(2), 225-237. [Link]

  • Bowman, J. D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(5), 459-466. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Li, W., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 98-104. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. Future Science Group. [Link]

  • SCIEX. (2023). What is matrix effect and how is it quantified?. SCIEX Tech Notes. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Sciences and Research. [Link]

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • ADLM. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. [Link]

  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace. [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(10), 2246–2254. [Link]

  • Patel, D., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(2), 39. [Link]

  • NorthEast BioLab. (2024). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. NorthEast Bioanalytical Laboratories LLC. [Link]

  • Wang, S., et al. (2016). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 27(11), 1903-1909. [Link]

  • Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Waters Corporation Blog. [Link]

  • LCGC International. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]

  • Welch Materials. (2024). [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. Welch Materials, Inc. [Link]

  • Bansal, S. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 31(11). [Link]

  • LCGC TV. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2010). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 23(6). [Link]

  • Sun, J. J., & Fritz, J. S. (1994). New methods and materials for solid phase extraction and high performance liquid chromatography. Iowa State University. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex Technical Note. [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Wikipedia, The Free Encyclopedia. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

  • LCGC International. (2017). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Al-Asmari, F., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health, 13(10), 962. [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1210. [Link]

  • CABI. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. ScienceDirect. [Link]

Sources

Strategies for removing inorganic salts from 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one samples

Technical Support Center: Purification of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one

Welcome to the technical support guide for handling a common yet critical challenge in the synthesis of polar organic molecules: the removal of inorganic salt impurities from samples of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one. This molecule's sulfate ester group, essential for its biological activity, also imparts high polarity and aqueous solubility, often mirroring the properties of the very inorganic salts we aim to remove.

This guide is structured to provide direct, actionable advice through a series of frequently asked questions and detailed troubleshooting protocols. We will explore the causality behind each experimental choice, empowering you to adapt these strategies to your specific sample conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns researchers face during the purification process.

Q1: My synthesis of 4-(Sulfooxy)dibenz[b,f][1][2]oxazepin-11(10H)-one resulted in a product contaminated with salts like NaCl and Na₂SO₄. Why did this happen?

Inorganic salts are common impurities originating from several stages of synthesis. The sulfonation step, often employing reagents like a sulfur trioxide pyridine complex followed by neutralization, is a primary source. For instance, quenching the reaction with a base like sodium bicarbonate or sodium hydroxide will inevitably produce sodium salts. Subsequent pH adjustments or workup procedures can introduce further salt contamination.

Q2: I tried a standard liquid-liquid extraction with water and an organic solvent like ethyl acetate, but my compound remains in the aqueous layer with the salts. Why isn't this working?

This is a classic purification problem for highly polar, charged molecules. The principle of liquid-liquid extraction relies on the differential solubility of compounds between two immiscible liquid phases.[3][4] The sulfooxy group (-OSO₃⁻) on your target molecule makes it highly polar and water-soluble, especially when it exists as a salt (e.g., sodium salt). This high aqueous solubility means it will preferentially partition into the aqueous layer along with the inorganic salt impurities, leading to poor separation.

Q3: What is the most straightforward method I should attempt first for removing these salts?

For a first attempt, especially if you are dealing with moderate-to-low salt contamination, Selective Recrystallization or Solid-Phase Extraction (SPE) are excellent starting points.

  • Recrystallization is a powerful technique if you can identify a solvent or solvent system in which your organic compound has good solubility at high temperatures but poor solubility at low temperatures, while the inorganic salt remains either insoluble or highly soluble.[5][6]

  • Solid-Phase Extraction (SPE) with a reversed-phase (e.g., C18) cartridge is a rapid and effective method for desalting.[7][8] The principle is to retain your compound via its hydrophobic dibenzoxazepine core while the highly polar, non-retained inorganic salts are washed away with water.

Q4: My compound seems to be soluble only in highly polar solvents like water or DMSO, where the salts are also soluble. What are my options when recrystallization fails?

This is a common and challenging scenario. When simple solubility differences cannot be exploited, you must turn to separation techniques based on other physicochemical properties. The most powerful options are:

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep RP-HPLC): This is the gold standard for purifying polar compounds. Separation is based on hydrophobicity, and the large organic scaffold of your molecule should provide sufficient retention on a C18 column to separate it from the non-retained salts.[9]

  • Dialysis: This technique separates molecules based on size using a semi-permeable membrane.[2] Given the molecular weight of your compound (approx. 321.3 g/mol ), you can use dialysis tubing with a low molecular weight cut-off (MWCO), such as 100-500 Da, to allow the smaller inorganic salt ions to diffuse out while retaining your larger product.[2]

Q5: How do I decide which purification strategy is best for my specific situation?

The optimal strategy depends on several factors: the quantity of your sample, the level of purity required, the amount of salt contamination, and the equipment available to you. The following decision tree provides a logical workflow for selecting a method.

GstartStart: Crude Sample(Compound + Inorganic Salt)check_solubilityCan a selective recrystallizationsolvent system be found?start->check_solubilityrecrystallizeStrategy 1:Selective Recrystallizationcheck_solubility->recrystallize  Yescheck_scale_purityWhat is the requiredscale and purity?check_solubility->check_scale_purityNo  endPurified Productrecrystallize->endspeStrategy 2:Solid-Phase Extraction (SPE)(For rapid, small-scale desalting)check_scale_purity->speSmall Scale / Rapid Desalting  hplcStrategy 3:Preparative RP-HPLC(For high purity, any scale)check_scale_purity->hplcHigh Purity / Any Scale  dialysisStrategy 4:Dialysis / TFF(For moderate purity, salt-free buffer)check_scale_purity->dialysisLarge Scale / Gentle Conditions spe->endhplc->enddialysis->end

Diagram 1: Decision tree for selecting a purification strategy.

Part 2: In-Depth Protocols & Troubleshooting

This section provides detailed, step-by-step methodologies for the primary purification strategies.

Strategy 1: Selective Recrystallization / Precipitation

Principle: This method exploits the differential solubility of the target compound and inorganic salt impurities in a chosen solvent system. The ideal solvent will dissolve the compound of interest at an elevated temperature but show limited solubility at cooler temperatures, allowing for crystallization upon cooling, while the salt impurities remain either completely insoluble (and can be filtered off hot) or completely soluble (and remain in the mother liquor).[6][10]

Experimental Protocol:

  • Solvent Screening:

    • Place a few milligrams of your crude sample into several test tubes.

    • Add 0.5 mL of different solvents or solvent mixtures (e.g., water, methanol, ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water, methanol/dichloromethane).

    • Observe solubility at room temperature. A good candidate solvent will NOT dissolve the sample at room temperature.

    • Heat the tubes that did not dissolve the sample. A good solvent will dissolve the sample completely upon heating.

    • Allow the heated solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent system.

    • Insight: Inorganic salts are typically soluble in highly polar solvents like water but insoluble in most organic solvents. Your target compound has both polar and non-polar characteristics. Therefore, a polar organic solvent like ethanol or a mixture like isopropanol/water is often a good starting point. Adding a polar organic solvent to a concentrated aqueous solution of your crude product can often precipitate the inorganic salts.[11]

  • Recrystallization Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.

    • If insoluble impurities (potentially the salt) are present, perform a hot gravity filtration to remove them.

    • Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

    • Dry the crystals under vacuum.

Troubleshooting:

  • Problem: The compound and salt precipitate together.

    • Solution: Your solvent system is not selective enough. Try a more organic solvent to decrease the solubility of the salt further. Alternatively, dissolve the crude in a minimal amount of water and add a miscible organic solvent (like isopropanol) dropwise until the salt begins to precipitate, then filter. Your compound may remain in solution.

  • Problem: The compound "oils out" instead of crystallizing.

    • Solution: This happens when the solution becomes supersaturated at a temperature above the melting point of your solute. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling more slowly, perhaps scratching the inside of the flask with a glass rod to initiate crystallization.

Strategy 2: Solid-Phase Extraction (SPE) for Rapid Desalting

Principle: SPE uses a solid sorbent packed in a cartridge to separate components of a mixture. For this application, a reversed-phase (C18) sorbent is ideal. The non-polar C18 chains will retain the organic dibenzoxazepine portion of your molecule through hydrophobic interactions, while the inorganic salts, having no affinity for the sorbent, will pass through with a polar, aqueous loading/wash solvent.[7][8]

Gcluster_0SPE WorkflowA1. ConditionActivate C18 with Methanol,then equilibrate with WaterB2. LoadApply aqueous solution ofcrude sample to cartridgeA->BC3. WashElute salts with DI Water.Compound is retained.B->CD4. EluteElute purified compoundwith Methanol or AcetonitrileC->DWasteCollect Waste(Salts + Water)C->WasteECollect PurifiedCompound FractionD->E

Diagram 2: General workflow for SPE desalting.

Experimental Protocol:

  • Cartridge Selection: Choose a C18 SPE cartridge with a sorbent mass appropriate for your sample size (e.g., a 500 mg cartridge for up to 50 mg of crude product).

  • Conditioning:

    • Pass 2-3 column volumes of methanol through the cartridge to wet the C18 chains.

    • Pass 2-3 column volumes of deionized water to equilibrate the stationary phase. Do not let the cartridge run dry.

  • Loading:

    • Dissolve your crude sample in a minimal amount of deionized water (or the equilibration solvent).

    • Apply the sample solution to the top of the cartridge and allow it to flow through slowly. Collect the eluent.

  • Washing:

    • Wash the cartridge with 3-5 column volumes of deionized water to elute all remaining inorganic salts.

  • Elution:

    • Place a clean collection vessel under the cartridge.

    • Elute your purified compound with 2-3 column volumes of methanol or acetonitrile.

  • Analysis: Evaporate the solvent from the elution fraction to obtain your desalted product. Confirm purity and absence of salts.

Troubleshooting:

  • Problem: Low recovery of the target compound.

    • Solution: The compound may be "breaking through" during the loading or washing steps. This can happen if the sample is loaded in a solution with too much organic content or if the compound has insufficient retention. Try loading in pure water. If breakthrough persists, a different sorbent (e.g., a polymeric reversed-phase sorbent) may be needed.

  • Problem: Salts are still detected in the final product.

    • Solution: The wash step was insufficient. Increase the volume of the water wash. Ensure the sample is fully dissolved in the loading solution to prevent solid salt from being physically trapped in the sorbent bed.

Strategy 3: Preparative Reversed-Phase HPLC (Prep RP-HPLC)

Principle: This is a high-resolution chromatographic technique that separates compounds based on their partitioning between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. By using a gradient of increasing organic solvent, compounds are eluted based on their hydrophobicity. Inorganic salts are unretained and elute in the void volume, providing excellent separation.[9] The use of volatile buffers is critical to ensure no new salts are introduced.[9]

Gcluster_1Prep RP-HPLC WorkflowA1. Method DevelopmentOptimize separation on ananalytical scaleB2. Sample PreparationDissolve crude sample inmobile phase A (e.g., Water + 0.1% Formic Acid)A->BC3. Injection & SeparationInject onto preparative C18 column.Run gradient (e.g., Water -> Acetonitrile)B->CD4. Fraction CollectionCollect eluent correspondingto the product peakC->DE5. Product RecoveryCombine pure fractions and removesolvents via lyophilization orrotary evaporationD->EFPurified ProductE->F

Validation & Comparative

Definitive Characterization Guide: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product Class: Phase II Metabolic Conjugate (Sulfate Ester). Primary Application: Metabolite Identification (MetID) in Drug Metabolism and Pharmacokinetics (DMPK). Target Molecule: 4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one. Context: This molecule represents the sulfated conjugate of the 4-hydroxy metabolite of the dibenzoxazepine scaffold (common in antipsychotics like Loxapine or riot control agents like CR gas).

The Analytical Challenge: Distinguishing the sulfate ester from its phenolic precursor (4-hydroxy) and the glucuronide alternative is a critical bottleneck in MetID. Sulfates are labile and often show subtle NMR shifts compared to the massive shifts seen in glucuronides.

This guide provides a comparative NMR protocol to definitively validate the 4-sulfooxy moiety, differentiating it from Phase I (hydroxyl) and alternative Phase II (glucuronide) analogs.

Comparative Spectral Performance

The following data compares the target sulfate against its primary alternatives. Note the specific diagnostic signals that confirm the O-sulfation.

Table 1: Diagnostic Chemical Shift Comparison (¹H & ¹³C NMR in DMSO-d₆)
FeatureTarget: 4-Sulfate (Phase II)Alternative A: 4-Phenol (Phase I)Alternative B: Parent Scaffold Alternative C: 4-Glucuronide
H-3 (Ortho to subst.) δ 7.25 – 7.40 ppm (Deshielded)δ 6.90 – 7.05 ppm (Shielded)δ 7.30 – 7.45 ppmδ 7.10 – 7.25 ppm
C-4 (Ipso Carbon) ~148 – 152 ppm ~144 – 146 ppm~122 – 125 ppm (C-H)~148 – 150 ppm
Exchangeable Protons 10-NH only 10-NH + 4-OH (broad, ~9.5) 10-NH only10-NH + Sugar OHs
Sugar Region (3-5 ppm) Absent Absent Absent Diagnostic Anomeric H (~5.0)
Mass Spec (Neutral Loss) -80 Da (SO₃) -18 Da (H₂O)N/A-176 Da (Glucuronic Acid)

Critical Insight: The "Sulfate Shift" is subtle. Unlike the phenol, where the ortho protons (H-3) are strongly shielded (moved upfield to ~6.9 ppm), the sulfate ester withdraws electron density, pushing the H-3 signal back downfield (deshielded) towards the parent range. The absence of the phenolic OH peak and the absence of sugar protons are the primary exclusion criteria.

Structural Elucidation Workflow

The following diagram outlines the decision tree for classifying the metabolite based on spectral evidence.

MetID_Workflow Start Unknown Metabolite (Dibenzoxazepine Core) Step1 1H NMR (Aromatic Region) Start->Step1 Step2 Check 3.0 - 5.5 ppm Region Step1->Step2 Aromatic signals observed Step3 Check Exchangeable Protons (D2O Shake) Step2->Step3 Region Silent Gluc Diagnosis: O-Glucuronide (Sugar signals present) Step2->Gluc Signals at 3.0-5.5 ppm (Anomeric H) Parent Diagnosis: Parent/Dehydroxylated (Standard aromatic pattern) Step3->Parent No OH signal (Spectra matches Ref Std) Phenol Diagnosis: 4-Hydroxy (Phase I) (Ortho-shielding + OH signal) Step3->Phenol Broad Singlet >9ppm (Disappears with D2O) Sulfate Diagnosis: 4-Sulfooxy (Phase II) (Deshielded Ortho + No Sugar) Step3->Sulfate No OH signal (Ortho-H Deshielded vs Phenol)

Caption: Logic flow for distinguishing the 4-sulfooxy conjugate from glucuronide and phenolic analogs using 1H NMR markers.

Detailed Experimental Protocol

A. Sample Preparation (Critical for Sulfates)

Sulfate esters are acid-labile . Improper handling leads to solvolysis, reverting the sample to the phenol (False Negative).

  • Solvent Selection:

    • Preferred:DMSO-d₆ (99.9% D).[1] Excellent solubility for polar conjugates; stabilizes exchangeable protons (NH).

    • Alternative:D₂O with Phosphate Buffer (pH 7.4) . Use if the sample is a salt (e.g., sodium sulfate).

    • Avoid: CDCl₃ (often acidic traces) or unbuffered D₂O (can become acidic).

  • Concentration: Minimum 0.5 mg in 600 µL for clear 13C acquisition on a 600 MHz instrument.

  • Stability Check: Acquire the spectrum immediately. If storing, keep at -20°C.

B. Acquisition Parameters (600 MHz recommended)
  • 1H (Proton): 30° pulse, 2s relaxation delay. Focus: Integration of the aromatic region (should integrate to 7 protons for the mono-substituted ring system).

  • 13C (Carbon): Power-gated decoupling. Focus: The ipso carbon (C-O-SO3) at ~150 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): Essential to assign the proton at position 3 (ortho to the sulfate) to its carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Smoking Gun" experiment. Look for correlations from H-3 and H-5 to the C-4 ipso carbon.

Mechanistic Validation: The "Ortho-Effect"

To validate the structure without a reference standard, rely on the Substituent Chemical Shift (SCS) rules.

  • The Phenol Baseline: An -OH group at position 4 pushes electron density into the ring.

    • Result: The adjacent protons (H-3 and H-5) move Upfield (lower ppm, e.g., 6.9 ppm).

  • The Sulfate Shift: Converting -OH to -OSO₃H adds an electron-withdrawing SO₂ moiety.

    • Result: The adjacent protons are deshielded and move Downfield (higher ppm, e.g., 7.3 ppm).

  • Validation: If your sample shows H-3 at 6.9 ppm, it is the Phenol . If H-3 is at 7.3 ppm and there are no sugar peaks, it is the Sulfate .

Connectivity Diagram (HMBC)

Caption: Key HMBC correlations required to confirm the position of the sulfate group on the aromatic ring.

References

  • Riches, A. G., et al. (2022).[2][3] "Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity."[2] Australian Journal of Chemistry.[4]

    • Relevance: Provides definitive 1H and 13C NMR assignments for the parent dibenzoxazepine scaffold.
  • Silva Weferling, A., et al. (2020). "Using NMR to Dissect the Chemical Space and O-Sulfation Effects." ACS Omega.

    • Relevance: Establishes the chemical shift rules for O-sulfation vs.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research.

    • Relevance: Database for comparing predicted metabolite shifts against known Phase II conjugate p

Sources

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